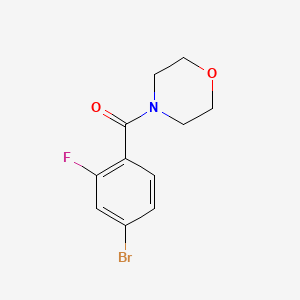
1-(2-Bromophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a piperidin-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of phenylpiperidin-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: The carbonyl group in the piperidin-2-one moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) modulators.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds. Its reactivity and functional group compatibility make it a valuable tool for organic chemists.
Biological Studies: The compound and its derivatives are studied for their interactions with biological targets, such as enzymes and receptors. These studies help in understanding the structure-activity relationships and developing new therapeutic agents.
Industrial Applications: In the chemical industry, 1-(2-Bromophenyl)piperidin-2-one is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable its use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)piperidin-2-one and its derivatives involves interactions with specific molecular targets, such as receptors or enzymes. For instance, some derivatives may act as agonists or antagonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets depend on the specific structure and functional groups present in the derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperidin-2-one: This compound has the bromine atom attached to the para position of the phenyl ring, leading to different reactivity and properties.
1-(2-Chlorophenyl)piperidin-2-one: The presence of a chlorine atom instead of bromine results in variations in chemical behavior and biological activity.
1-(2-Bromophenyl)piperidine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-2-one moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPUGCVOXMWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640986 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917508-51-1 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)



![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)







